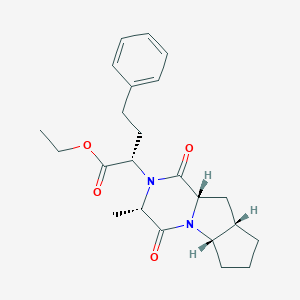

Ramipril Diketopiperazine

概要

説明

チューバスタチン A は、ヒストン脱アセチル化酵素 6 (HDAC6) の高度に選択的な阻害剤です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、よりコンパクトで転写的に不活性なクロマチン構造をもたらします。 チューバスタチン A は、神経保護作用と抗炎症作用を有することが示されており、科学研究において貴重な化合物となっています .

準備方法

合成経路と反応条件: チューバスタチン A の合成には、いくつかの段階が含まれます。一般的な方法の 1 つは、2-アミノピリジンと 4-クロロベンズアルデヒドを反応させて中間体シッフ塩基を形成することです。この中間体を次に、水素化ホウ素ナトリウムを用いて対応するアミンに還元します。 最後の段階では、このアミンとヒドロキサム酸を反応させてチューバスタチン A を生成します .

工業生産方法: チューバスタチン A の工業生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、温度や pH などの反応条件を慎重に制御することが含まれます。 ジメチルスルホキシド (DMSO) やメタノールなどの溶媒は、合成で一般的に使用されます .

化学反応の分析

反応の種類: チューバスタチン A は、反応性官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加することができます。

一般的な試薬と条件:

置換反応: チューバスタチン A は、アミンやチオールなどのさまざまな求核剤と、穏やかな条件下で反応することができます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元することができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する試薬と条件によって異なります。 たとえば、アミンとの置換反応では、アミド誘導体が生成され、酸化反応では対応する酸化物が生成されることがあります .

4. 科学研究の応用

チューバスタチン A は、科学研究において幅広い応用範囲を持っています:

化学: さまざまな化学プロセスにおける HDAC6 の役割を研究するためのツール化合物として使用されます。

生物学: 細胞増殖、分化、アポトーシスに対する影響について調査されています。

医学: 神経変性疾患、癌、炎症性疾患における潜在的な治療効果について探求されています。

科学的研究の応用

Tubastatin A has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

チューバスタチン A は、HDAC6 を選択的に阻害することでその効果を発揮します。この阻害により、アセチル化されたα-チューブリンが蓄積し、微小管のダイナミクスと細胞内輸送プロセスに影響を与えます。 この化合物は、ホスファチジルイノシトール3-キナーゼ/プロテインキナーゼ B/哺乳類ラパマイシン標的タンパク質 (PI3K/AKT/mTOR) 経路を含むさまざまなシグナル経路にも影響を与え、神経保護作用と抗炎症作用に寄与しています .

類似の化合物:

ボリノスタット: 複数の HDAC アイソフォームに対して幅広い活性を示す別の HDAC 阻害剤。

PCI-34051: HDAC8 の選択的阻害剤であり、同様の研究コンテキストで使用されます。

比較: チューバスタチン A は、HDAC6 に対する選択性が高いという点でユニークであり、標的外効果を減らし、治療の可能性を高めています。 対照的に、ボリノスタットなどの化合物は、幅広い活性を示しますが、選択性が低いため、副作用が大きくなる可能性があります .

参考文献

類似化合物との比較

Vorinostat: Another HDAC inhibitor with broader activity against multiple HDAC isoforms.

PCI-34051: Selective inhibitor of HDAC8, used in similar research contexts.

Comparison: Tubastatin A is unique in its high selectivity for HDAC6, which reduces off-target effects and enhances its therapeutic potential. In contrast, compounds like Vorinostat have broader activity but may cause more side effects due to less selectivity .

References

生物活性

Ramipril Diketopiperazine (RDP) is a diketopiperazine derivative formed from the degradation of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. Understanding the biological activity of RDP is crucial as it may influence the pharmacokinetics and pharmacodynamics of ramipril, despite RDP itself lacking significant ACE inhibitory activity.

Chemical Structure and Formation

RDP has the molecular formula C23H30N2O4 and is characterized by a bicyclic framework typical of diketopiperazines. It primarily forms through spontaneous cyclization during the metabolic degradation of ramipril, particularly under acidic or oxidative conditions . The formation of RDP occurs alongside the primary active metabolite, ramiprilat, which exerts therapeutic effects by inhibiting ACE .

Pharmacological Implications

Although RDP is a metabolite of ramipril, it does not share the same mechanism of action. Ramiprilat, the active form, effectively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. In contrast, RDP lacks this functional group essential for ACE inhibition and therefore does not contribute to the antihypertensive effects associated with ramipril .

Case Studies and Research Findings

- Stability and Degradation : A study highlighted that ramipril can degrade into several metabolites under various conditions, including RDP. The stability profiling indicated that formulations with reduced degradation rates to diketopiperazine derivatives could enhance the overall efficacy of ramipril .

- Genotoxicity Assessments : Research into the potential carcinogenicity of RDP revealed that while pure diketopiperazine was not mutagenic, its nitrosation products exhibited mutagenic properties in bacterial assays. This suggests a need for caution regarding long-term exposure to RDP in pharmaceutical formulations .

- Clinical Implications : A clinical trial investigated the effects of ramipril on biomarkers related to Alzheimer's disease, indirectly assessing the implications of its metabolites, including RDP. While no direct effects were attributed to RDP, understanding its role in the metabolic pathway is essential for evaluating overall drug efficacy and safety .

Comparative Analysis of Biological Activity

| Parameter | Ramipril | Ramiprilat | This compound |

|---|---|---|---|

| Molecular Formula | C23H32N2O5 | C23H32N2O5 | C23H30N2O4 |

| Mechanism of Action | ACE Inhibition | ACE Inhibition | None |

| Biological Activity | Antihypertensive | Potent antihypertensive | Limited; potential genotoxicity |

| Therapeutic Use | Hypertension, heart failure | Hypertension, heart failure | Not used therapeutically |

| Stability in Formulation | Stable but degrades to metabolites | Stable | Less stable than ramipril |

特性

IUPAC Name |

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVMAAYRBJCASY-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312563 | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-95-9 | |

| Record name | Ramipril-diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108731-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108731-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?

A1: this compound is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.

Q2: How does this compound compare to other identified potential MTHFR inhibitors in the study?

A2: The in silico study identified Vilanterol and Selexipag alongside this compound as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.

Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?

A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of this compound and other identified compounds.

Q4: Are there existing formulation strategies that could be relevant for this compound?

A4: Although the research primarily focuses on this compound's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for this compound, should further research warrant its development as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。